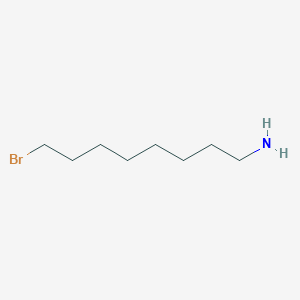

8-Bromooctan-1-amine

Description

8-Bromooctan-1-amine (CAS: 2922283-51-8) is an aliphatic primary amine with a bromine substituent at the 8th carbon of an octane chain. Its hydrobromide salt form, this compound hydrobromide, is a crystalline solid stored under inert atmospheric conditions at 2–8°C . The compound’s molecular formula is C₈H₁₉Br₂N, with a molar mass of 289.05 g/mol . Safety data highlight risks of skin irritation (H315) and eye irritation (H319), necessitating precautions such as PPE (gloves, eye protection) and proper ventilation during handling .

Properties

IUPAC Name |

8-bromooctan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BrN/c9-7-5-3-1-2-4-6-8-10/h1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYRLKFOPJMWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromooctan-1-amine can be synthesized through the reaction of 8-bromo-1-octanol with ammonia or an amine. The reaction typically involves heating the reactants in the presence of a solvent such as ethanol or methanol. The reaction conditions may vary, but a common method involves refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of octan-1-amine. This process involves the reaction of octan-1-amine with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is carried out under controlled conditions to prevent over-bromination and to ensure high yield and purity of the product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation Reactions: The amine group in this compound can be oxidized to form corresponding nitriles or amides under specific conditions.

Reduction Reactions: The compound can be reduced to form octan-1-amine by using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution: Formation of 8-hydroxyoctan-1-amine, 8-cyanooctan-1-amine, or 8-thiooctan-1-amine.

Oxidation: Formation of octanenitrile or octanamide.

Reduction: Formation of octan-1-amine

Scientific Research Applications

8-Bromooctan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of biological processes and as a building block for the synthesis of biologically active molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 8-Bromooctan-1-amine involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom can be displaced by other nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the amine group can participate in various reactions, including condensation and coupling reactions, to form more complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 8-Bromooctan-1-amine with structurally or functionally analogous compounds, emphasizing differences in molecular architecture, reactivity, and applications.

8-Bromo-naphthalen-1-amine (C₁₀H₈BrN)

- Structure : An aromatic amine with a bromine substituent at the 8th position of a naphthalene ring.

- Properties :

- Synthesis : Prepared via slow addition of sodium azide to 8-bromo-1-naphthoic acid, followed by ammonia treatment .

- Key Difference : The aromatic system in 8-Bromo-naphthalen-1-amine confers rigidity and distinct electronic properties, contrasting with the flexible aliphatic chain of this compound.

8-Bromo-1-octene (C₈H₁₅Br)

- Structure : An aliphatic alkene with a terminal bromine atom.

- Properties: Lacks the amine group, rendering it non-basic and more reactive in radical or electrophilic addition reactions . Used in cross-coupling reactions (e.g., Heck reactions) and polymer research .

- Key Difference : The absence of an amine group shifts its reactivity profile toward olefin-specific transformations, unlike this compound’s nucleophilic amine-driven reactivity.

(S)-8-Bromo-2-aminotetralin (C₁₀H₁₂BrN)

- Structure : A bicyclic amine with a bromine substituent on a tetralin (tetrahydronaphthalene) backbone .

- Properties :

- Combines aromatic and aliphatic characteristics, enabling applications in medicinal chemistry (e.g., dopamine receptor modulation).

- Key Difference : The tetralin scaffold introduces stereochemical complexity, unlike the linear octane chain of this compound.

1-Bromopentane (C₅H₁₁Br)

- Structure : A short-chain bromoalkane (5 carbons) without an amine group.

- Properties :

- Key Difference : The shorter chain and lack of an amine group limit its utility in amine-specific syntheses, such as alkylation or Schiff base formation.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.